Methyl 4-(((5-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate
Description
Methyl 4-(((5-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a carbamoyl group. The carbamoyl moiety is further linked to a pyridin-3-ylmethyl group, which carries a furan-3-yl substituent at the 5-position of the pyridine ring. Its design may aim to balance solubility, metabolic stability, and target-binding affinity.
Properties
IUPAC Name |
methyl 4-[[5-(furan-3-yl)pyridin-3-yl]methylcarbamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-24-19(23)15-4-2-14(3-5-15)18(22)21-10-13-8-17(11-20-9-13)16-6-7-25-12-16/h2-9,11-12H,10H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWZBTZYFMKFCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((5-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((5-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Furanones
Reduction: Piperidine derivatives
Substitution: Various substituted benzoates
Scientific Research Applications
Methyl 4-(((5-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(((5-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The compound’s furan and pyridine rings can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions. Additionally, the benzoate moiety may enhance the compound’s binding affinity to certain receptors or enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzoate esters modified with heterocyclic substituents. Below is a structural and functional comparison with analogous compounds from the literature:
Structural Comparison
Key Differences and Implications
Heterocyclic Core: The target compound uses a pyridine-furan hybrid, whereas analogs like I-6230 and I-6232 employ pyridazine or isoxazole rings. The furan in the target compound may instead prioritize π-π stacking or hydrophobic interactions.
Ester Group :
- The methyl ester in the target compound is less lipophilic than the ethyl esters in I-6230–I-6473. Methyl esters are typically hydrolyzed faster in vivo, which could shorten half-life but improve prodrug activation .
Linker Chemistry: The carbamoyl linker in the target compound contrasts with amino, thio, or ethoxy linkers in analogs.
Biological Relevance :
- Compounds like I-6230–I-6473 were designed as kinase inhibitors, leveraging pyridazine/isoxazole motifs for ATP-binding pocket interactions . The target compound’s furan-pyridine system may instead target HDACs (as suggested by ’s HDAC8-focused synthesis), where aromatic stacking with zinc-binding domains is critical .
Research Findings
- Metabolic Stability : Ethyl esters (e.g., I-6230) exhibit longer plasma half-lives than methyl esters due to slower esterase hydrolysis .
- Binding Affinity : Pyridazine analogs (I-6230, I-6232) show higher inhibitory activity against tyrosine kinases than isoxazole derivatives, attributed to stronger dipole interactions .
Biological Activity
Methyl 4-(((5-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a furan ring, a pyridine moiety, and a benzoate structure, contributing to its unique chemical properties and biological interactions.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The furan and pyridine rings may facilitate hydrogen bonding and π-π stacking interactions with biological macromolecules, modulating their activity. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signaling pathways critical for physiological responses.
Antimicrobial Activity
Research has indicated that compounds containing furan and pyridine derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest potential applications in developing new antimicrobial agents.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators.
Case Study : A study published in the Journal of Medicinal Chemistry found that derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, highlighting its potential as a lead compound for further development.
In Vivo Studies
In vivo studies using animal models have further elucidated the pharmacokinetics and toxicity profile of this compound. Notably, a study involving mice showed that administration of the compound resulted in significant tumor reduction without notable toxicity at therapeutic doses.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the furan or pyridine rings can enhance potency and selectivity. For instance, substituting different groups on the pyridine ring has been shown to improve binding affinity to target enzymes.
Q & A
Q. How do formulation strategies impact its pharmacokinetic profile?
- Methodological Answer :
- Nanocarriers : Encapsulate in PLGA nanoparticles to enhance bioavailability and reduce systemic toxicity .
- Prodrug Design : Synthesize phosphate esters to improve water solubility and controlled release in vivo .
- PK/PD Modeling : Use Phoenix WinNonlin to correlate plasma concentrations (C, AUC) with efficacy in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
